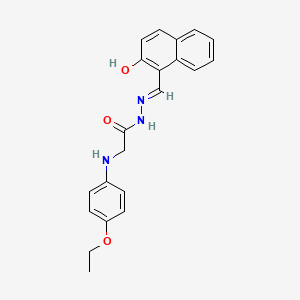

(e)-2-(4-乙氧基苯基氨基)-n'-((2-羟基萘-1-基)亚甲基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VU0029767 is a useful building block in the synthesis of various pharmaceuticals.

VU0029767 is a selective, novel M1 positive allosteric modulator. M1 is a member of the muscarinic acetylcholine family of GPCRs (mAChRs). VU0029767 increases both potency and efficacy of acetylcholine (ACh) at M1.

科学研究应用

Neuropharmacology

VU0029767: is a selective, positive allosteric modulator at the muscarinic M1 acetylcholine receptor . This receptor plays a crucial role in cognitive function, and modulation of this receptor can be beneficial for treating disorders such as Alzheimer’s disease. By enhancing the receptor’s response to acetylcholine, VU0029767 could improve memory and learning in patients with cognitive impairments.

Drug Development

The compound’s ability to shift the concentration-dependent response to acetylcholine without competing at the ACh binding site makes it a valuable tool for drug development . It can be used to study the pharmacodynamics of new drugs targeting the muscarinic receptors, which are implicated in a variety of physiological processes.

Psychiatric Research

VU0029767 potentiates the effects of allosteric agonist TBPB . This suggests potential applications in psychiatric research, particularly in understanding the mechanisms underlying mental health conditions that involve cholinergic systems, such as depression and schizophrenia.

作用机制

Target of Action

The primary target of VU0029767 is the muscarinic M1 acetylcholine receptor (M1 mAChR) . M1 is a member of the muscarinic acetylcholine family of G-protein-coupled receptors (GPCRs). These receptors play a crucial role in various physiological functions, including learning and memory in the central nervous system.

Mode of Action

VU0029767 acts as a selective, positive allosteric modulator at the M1 mAChR . It potentiates the agonistic effect of acetylcholine (ACh) for M1 . Specifically, it shifts the ACh competition curve by 1.7 to 8.8-fold, compared to control . This means that VU0029767 increases both the potency and efficacy of ACh at M1 .

Biochemical Pathways

The primary biochemical pathway affected by VU0029767 is the acetylcholine signaling pathway via the M1 mAChR . By potentiating the effect of ACh, VU0029767 enhances intracellular calcium mobilization .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The potentiation of ACh’s effect on M1 mAChR by VU0029767 leads to enhanced intracellular calcium mobilization . This could potentially influence various cellular processes regulated by calcium signaling.

属性

IUPAC Name |

2-(4-ethoxyanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRJGCUSLSJMMD-YDZHTSKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

326001-01-8 |

Source

|

| Record name | 326001-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does VU0029767 interact with the M1 muscarinic receptor and what are the downstream effects of this interaction?

A1: VU0029767 acts as a positive allosteric modulator (PAM) of the M1 mAChR. [] This means it binds to a site distinct from the acetylcholine (ACh) binding site and enhances the receptor's response to ACh. [] The research indicates that VU0029767 increases the affinity of M1 for ACh, leading to a leftward shift in the ACh concentration-response curve. [] This enhanced signaling through M1, upon binding of ACh, can then activate downstream pathways such as phosphoinositide hydrolysis and phospholipase D. [] Interestingly, VU0029767 demonstrates a distinct profile in its ability to potentiate these pathways compared to another M1 PAM, cyclopentyl 1,6-dimethyl-4-(6-nitrobenzo[d][1,3]-dioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (VU0090157), suggesting potential for selective modulation of M1 signaling. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide](/img/structure/B611661.png)